molecular formula C16H18N2OS B2714242 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 306752-53-4

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2714242
CAS No.: 306752-53-4
M. Wt: 286.39
InChI Key: UQWNQSQLJJGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C16H18N2OS and a molecular weight of 286.4 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N . This notation provides a way to represent the structure of the compound in a text format.

Scientific Research Applications

Antibacterial and Antifungal Activities

The derivatives of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antibacterial and antifungal activities. Vasu et al. (2003) conducted a study on two biologically active thiophene-3-carboxamide derivatives, highlighting their potential in combating bacterial and fungal infections. The structural analysis of these compounds revealed the presence of an intramolecular N-H.N hydrogen bond, forming a pseudo-six-membered ring that locks the molecular conformation and contributes to their biological activity (Vasu et al., 2003).

Synthesis of New Antibiotic and Antibacterial Drugs

Ahmed (2007) reported the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide as a precursor. This study underscores the versatility of thiophene-3-carboxamide derivatives in the development of new therapeutic agents against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Targeted Synthesis for Pharmacological Activities

Chiriapkin et al. (2021) focused on the targeted synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their potential pharmacological activities such as cytostatic, antitubercular, and anti-inflammatory effects. This research highlights the compound's utility in the molecular design and development of new pharmaceuticals (Chiriapkin et al., 2021).

Application in Synthesis of Novel Compounds

The compound's derivatives have been used as precursors in the synthesis of a variety of novel compounds with potential biological activities. For instance, Amr et al. (2010) synthesized a series of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, demonstrating their antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).

Properties

IUPAC Name

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWNQSQLJJGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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